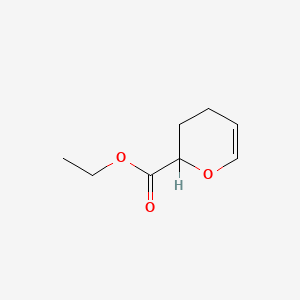

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

概要

説明

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (CAS: 83568-11-0) is a six-membered heterocyclic compound featuring a partially saturated pyran ring with an ester functional group at the 2-position. Its molecular formula is C₈H₁₀O₃, and it is commercially available with a purity ≥97% . The compound is stable under ambient storage conditions and is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials .

Key applications include:

- Hydroxyl protection: Derivatives of 3,4-dihydro-2H-pyran are employed in carbohydrate and nucleotide chemistry to protect hydroxyl groups during synthetic steps .

- Drug intermediates: It serves as a scaffold for synthesizing bioactive molecules, such as pralsetinib, a RET kinase inhibitor for cancer therapy .

準備方法

Two-Step Base- and Acid-Catalyzed Cyclization Method

A robust and industrially favorable method involves a two-step reaction sequence starting from phenol derivatives and γ-butyrolactone compounds. This method is notable for its simplicity, high yield, and suitability for large-scale production.

Step 1: Formation of Intermediate via Base-Catalyzed Reaction

A phenol compound (with substituents such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups) is reacted with γ-butyrolactone under alkaline conditions. Bases used include potassium hydride, sodium carbonate, or potassium carbonate, with molar ratios of phenol to base ranging from 1:1 to 10. The reaction temperature is maintained between 10–100 °C for 1–24 hours. This step yields an intermediate compound.

Step 2: Acid-Catalyzed Ring Closure

The intermediate undergoes cyclization under acid catalysis to form the 3,4-dihydro-2H-pyran-2-carboxylate structure. Acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), lanthanide chlorides (LnCl₃), concentrated sulfuric acid, or trifluoromethanesulfonic acid. The reaction proceeds efficiently with high yield.

- Simple two-step reaction with straightforward operation.

- High efficiency and yield.

- Low-cost raw materials.

- Amenable to industrial scale-up.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | Phenol compound + γ-butyrolactone + K₂CO₃, 10–100 °C, 1–24 h | Intermediate formation | Not specified |

| 2 | Intermediate + trifluoromethanesulfonic acid, 75–150 °C, 8 h | Cyclization to target compound | ~45% isolated yield |

This method was demonstrated with 7-methyl substituted derivatives, yielding 45% of the target compound after recrystallization.

Nucleophilic Substitution Using 2-Hydroxymethyl-3,4-dihydro-2H-pyran

This approach involves functionalizing 2-hydroxymethyl-3,4-dihydro-2H-pyran via nucleophilic substitution reactions to introduce the carboxylate group or other substituents.

- The 2-hydroxymethyl-3,4-dihydro-2H-pyran is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at low temperature (0 °C).

- After deprotonation, halide compounds are added dropwise to substitute the hydroxyl group.

- The reaction mixture is worked up by extraction and purified via column chromatography.

- Mitsunobu reaction conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with phenol compounds can also be employed to functionalize the pyran ring.

- Allows for diverse substitution patterns.

- Mild reaction conditions.

- High selectivity and yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Hydroxymethyl-3,4-dihydro-2H-pyran + NaH, DMF, 0 °C | Alkoxide intermediate |

| 2 | Addition of halide compound | Substituted dihydropyran product |

| 3 | Workup and column chromatography | Purified substituted product |

This method is well-documented for preparing various 2-substituted 3,4-dihydro-2H-pyrans, including carboxylate esters.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| 1. Base- and Acid-Catalyzed Cyclization | Phenol + γ-butyrolactone + base (K₂CO₃, Na₂CO₃) → intermediate; acid catalyst (ZnCl₂, TfOH) for ring closure | Simple, high yield, industrial scale | ~45% isolated yield reported |

| 2. Alkylation and O-Alkylation | 1-Bromo-3-chloropropane + ethyl acetoacetate + sodium methoxide | Economical, less salt/waste, catalyst-free | Suitable for commercial scale |

| 3. Nucleophilic Substitution | 2-Hydroxymethyl-3,4-dihydro-2H-pyran + NaH + halide or Mitsunobu reagents | Mild conditions, versatile substitution | High selectivity, chromatography purification |

Concluding Remarks

The preparation of ethyl 3,4-dihydro-2H-pyran-2-carboxylate is well-established through multiple synthetic routes, each with distinct advantages. The two-step base/acid catalysis offers a straightforward industrial approach, while the alkylation/O-alkylation method provides an efficient and environmentally friendlier alternative. Nucleophilic substitution strategies enable structural diversity and fine-tuning of the molecule. Selection of method depends on scale, desired purity, and available resources.

化学反応の分析

Types of Reactions: Ethyl 3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers.

科学的研究の応用

Synthesis Applications

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:

- Michael Addition Reactions : It can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction is often catalyzed by organocatalysts, improving yields and selectivity .

- Cascade Reactions : The compound is involved in cascade reactions that lead to the formation of complex structures. For example, it participates in the Knoevenagel condensation followed by electrocyclization to produce coumarin derivatives, which have significant biological activities .

- Enzyme-Catalyzed Reactions : this compound is used in studies of enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, indicating potential use in anti-inflammatory therapies.

- Pharmaceutical Development : Its derivatives are explored for their therapeutic potential, particularly in developing drugs targeting various diseases due to their structural similarities to bioactive compounds .

Case Study 1: Organocatalytic Synthesis

A study demonstrated the efficient synthesis of ethyl (4R)-3-nitro-4,6-diphenyl-3,4-dihydro-2H-pyran-5-carboxylate using organocatalysts. The reaction conditions were optimized to achieve high yields and selectivity without side reactions such as ring opening or lactonization . This showcases the compound's utility in creating complex molecules with high stereochemical purity.

Case Study 2: Cascade Reactions

Research highlighted the use of this compound in a microwave-assisted reaction involving glycal derivatives. The cascade process led to compounds with anticancer properties, demonstrating its potential in medicinal chemistry .

Comparative Analysis of Dihydropyrans

The following table summarizes the applications and characteristics of various substituted dihydropyrans compared to this compound:

| Compound Name | Synthesis Method | Biological Activity | Applications |

|---|---|---|---|

| This compound | Michael Addition, Cascade Reactions | Anti-inflammatory | Organic Synthesis |

| Ethyl (4R)-3-Nitro-4,6-Diphenyl... | Organocatalytic Synthesis | Potential Anticancer | Pharmaceutical Development |

| Other Substituted Dihydropyrans | Various (e.g., microwave-assisted) | Varies | Diverse Organic Applications |

作用機序

The mechanism of action of ethyl 3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogues

Ethyl 6-Methyl-3,4-Dihydro-2H-Pyran-5-Carboxylate

- Structure : Features a methyl group at the 6-position of the pyran ring (C₉H₁₂O₃) .

- Synthesis: Prepared via alkylation or condensation reactions using substituted malononitrile or ethyl cyanoacetate .

- Applications : The methyl substituent enhances lipophilicity, making it useful in hydrophobic drug formulations.

Methyl 2-Methyl-3,4-Dihydro-2H-Pyran-2-Carboxylate

- Structure : Contains a methyl ester and a methyl group at the 2-position (C₈H₁₂O₃; MW: 156.18) .

- Synthesis : Produced via borane-mediated reduction of unsaturated precursors, as demonstrated in pralsetinib synthesis .

- Reactivity : The geminal methyl groups increase steric hindrance, reducing nucleophilic attack at the ester carbonyl.

Ethyl 4-Oxo-3,4-Dihydro-2H-Pyran-2-Carboxylate

- Structure : Incorporates an oxo group at the 4-position (C₈H₁₀O₄; MW: 170.16) .

- Storage : Requires refrigeration (2–8°C), unlike the parent compound, due to higher reactivity of the ketone group .

- Applications : The α,β-unsaturated ketone moiety enables participation in conjugate addition reactions.

Potassium 3,4-Dihydro-2H-Pyran-2-Carboxylate

- Structure : Ionic form of the carboxylic acid derivative (C₆H₇KO₃; MW: 166.22) .

- Applications : Used as a versatile scaffold for synthesizing bicyclic lactams and other heterocycles .

- Collision Cross-Section Data : Predicted CCS values range from 123.4–134.3 Ų, indicating moderate polarity .

Comparative Data Table

生物活性

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydropyrans, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. Its structure includes an ethyl ester functional group, which may influence its lipophilicity and biological interactions. The molecular formula is CHO with a molecular weight of approximately 184.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It interacts with specific molecular targets within biological systems, potentially binding to the active sites of enzymes and inhibiting their catalytic functions. This interaction is facilitated by hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Antioxidant Activity

The compound may also possess antioxidant properties , which are important for mitigating oxidative stress in biological systems. Antioxidants play a critical role in protecting cells from damage caused by free radicals, thus contributing to overall cellular health and potentially reducing the risk of chronic diseases .

Anti-inflammatory Effects

Dihydropyrans have been explored for their anti-inflammatory effects . This compound could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), although direct studies on this specific compound are still needed .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Dihydropyran | Contains an ethyl ester functional group |

| Ethyl 5-ethoxy-3,4-dihydro-2H-pyran-2-carboxylate | Dihydropyran derivative | Different substitution pattern influencing reactivity |

| Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | Dihydropyran derivative | Contains a keto group at position 4 |

This table illustrates how structural variations among dihydropyrans can influence their biological activities and potential applications in medicinal chemistry.

Case Studies and Research Findings

- Antibacterial Studies : A study focusing on related dihydropyrans demonstrated significant antibacterial activity against E. faecalis and K. pneumoniae, suggesting that this compound may exhibit similar effects due to structural similarities .

- Neuroprotective Effects : Research on pyran derivatives has highlighted their neuroprotective potential through inhibition of acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer’s . This suggests a possible avenue for exploring this compound in neuropharmacology.

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds that could have enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3,4-dihydro-2H-pyran-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization reactions using precursors like dihydropyrans or pyran derivatives. For example, thionyl chloride (SOCl₂) is employed to convert pyran-2-carboxaldehyde derivatives into carbonyl chlorides under reflux conditions . Ionic liquids, such as [2-aminobenzoato][PF₆], have also been used as dual solvent-catalysts in multicomponent reactions involving ethyl acetoacetate and aldehydes, improving reaction efficiency and reducing side products . Key factors affecting yield include temperature control (reflux vs. room temperature), solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Provides precise bond lengths, angles, and confirmation of stereochemistry. For example, single-crystal X-ray studies (mean C–C bond length = 0.005 Å, R factor = 0.054) have resolved disorder in pyran derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 121.71–179.24 ppm for dihydro-pyridazine derivatives) help identify substituent positions and confirm cyclization .

- Mass spectrometry : High-resolution MS validates molecular weights and fragmentation patterns.

Advanced Research Questions

Q. How can catalytic systems be optimized for the synthesis of functionalized dihydropyran derivatives?

- Methodological Answer : Ionic liquids (e.g., [2-aminobenzoato][PF₆]) enhance reaction rates and selectivity by stabilizing transition states and acting as Brønsted acids . Systematic screening of catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. ionic liquids) is critical. Kinetic studies (e.g., monitoring via in-situ FTIR or HPLC) can identify rate-limiting steps. For example, replacing traditional solvents with ionic liquids increased yields by 15–20% in pyran syntheses .

Q. What strategies resolve discrepancies in reported biological activity data for dihydropyran-based compounds?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Standardized bioassays : Use validated protocols (e.g., NIH/NCBI guidelines) for cytotoxicity or enzyme inhibition .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. methyl groups) on activity. For example, ethyl 2-amino-4-phenyl-pyrrole-3-carboxylate derivatives showed lipid-lowering effects dependent on substitution patterns .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile experimental vs. theoretical data.

Q. How can reaction mechanisms for dihydropyran functionalization (e.g., oxidation, substitution) be experimentally validated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-positions) distinguishes concerted vs. stepwise mechanisms.

- Trapping intermediates : Use low-temperature NMR or EPR to detect transient species. For example, oxidation of ethyl 2-amino-pyrrole derivatives with KMnO₄ generates isolable radical intermediates .

- DFT calculations : Compare theoretical transition states with experimental activation energies (e.g., using Gaussian software).

Q. Data Analysis and Experimental Design

Q. How should researchers address conflicting crystallographic data in pyran derivatives?

- Methodological Answer : Discrepancies in bond angles or disorder parameters (e.g., R factor variations) may stem from crystal packing or solvent effects. Strategies include:

- High-resolution data collection : Use synchrotron X-ray sources to improve data quality .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal structures .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., ethyl 4-acetyl-pyrrole derivatives) to identify trends .

Q. What experimental designs are recommended for studying solvent effects in dihydropyran synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading in a factorial design to identify optimal conditions .

- Green chemistry metrics : Assess solvent sustainability using E-factors or life-cycle analysis (LCA). Ionic liquids, despite higher costs, reduce waste generation .

- In-situ monitoring : Use Raman spectroscopy or GC-MS to track reaction progress and intermediate formation.

特性

IUPAC Name |

ethyl 3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSUCZDAYLJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83568-11-0 | |

| Record name | 83568-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。